molecular formula C19H18N2 B2464401 (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole CAS No. 477543-66-1

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole

Cat. No.: B2464401
CAS No.: 477543-66-1
M. Wt: 274.367
InChI Key: VUJUCFPTZUAWIC-OUKQBFOZSA-N
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Description

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative offered for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its presence in numerous therapeutic agents . This specific compound features a styryl group at the 2-position, a modification often explored to modulate electronic properties, planarity, and binding interactions with biological targets, potentially leading to enhanced activity. The 2-methylallyl substituent at the 1-position provides a site for further chemical functionalization, making it a valuable intermediate in synthetic chemistry programs . Benzimidazole-based compounds are extensively investigated for their potential pharmacological applications, including serving as anticancer, antimicrobial, and antioxidant agents . Researchers can utilize this compound as a key building block for the synthesis of novel chemical libraries or as a standard in biological screening assays. This product is intended for laboratory research use by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJUCFPTZUAWIC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole typically involves the condensation of appropriate aldehydes with benzimidazole derivatives. One common method includes the use of a base-catalyzed reaction where the aldehyde and benzimidazole are reacted in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Styryl Group Incorporation

The styryl group (vinylbenzene) may be introduced via cross-coupling reactions, such as Suzuki or Heck coupling , though direct evidence from the literature is limited. Analogy to benzo[d]imidazoles with aryl substituents suggests:

  • Position 2 substitution : A halogen (e.g., Br or I) at position 2 could enable coupling with styryl boronic acids under palladium catalysis.

  • E-configuration control : Stereoselective coupling methods (e.g., Heck reaction) may dictate the geometry of the double bond.

N-Alkylation with 2-Methylallyl Group

N-alkylation of benzo[d]imidazoles is well-documented, often using alkyl halides (e.g., 2-methylallyl bromide) in the presence of bases like NaOH or K2CO3 . For example:

  • Reaction conditions : Alkylation typically occurs in polar aprotic solvents (e.g., DMF) under reflux.

  • Yields : Reported yields for similar alkylations range from 45% to 72% .

Cyclization and Substitution Mechanisms

  • Cyclization : The benzo[d]imidazole core forms via intramolecular cyclodehydration , as observed in DMF-based syntheses .

  • Alkylation : Nucleophilic substitution at the imidazole nitrogen involves attack by alkyl halides, facilitated by deprotonation of the nitrogen .

Advantages of Synthetic Methods

  • Green chemistry : Copper-catalyzed N-arylation and microwave-assisted protocols minimize waste and energy use .

  • Functional group tolerance : Methods like DMF-mediated cyclization tolerate diverse substituents (e.g., esters, nitro groups) .

Structural Features

  • E-geometry : The styryl group’s configuration is critical for reactivity, potentially influencing conjugation or intermolecular interactions.

  • Substituent effects : The 2-methylallyl group may enhance lipophilicity and steric bulk, affecting solubility and biological activity.

Antimicrobial and Antiproliferative Activity

While specific data for this compound is unavailable, analogous benzo[d]imidazoles exhibit:

  • Antimicrobial activity : MIC values <1 µg/mL against Staphylococcus aureus and Candida albicans .

  • Antiproliferative effects : IC50 values ranging from 16.38–100 µM in breast cancer cell lines .

Scientific Research Applications

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylallyl)-2-phenyl-1H-benzo[d]imidazole
  • 1-(2-methylallyl)-2-vinyl-1H-benzo[d]imidazole
  • 1-(2-methylallyl)-2-ethyl-1H-benzo[d]imidazole

Uniqueness

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is unique due to the presence of both the styryl and 2-methylallyl groups, which confer distinct chemical and biological properties

Biological Activity

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly as an antimicrobial and anticancer agent. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of imidazole derivatives known for their diverse biological properties. Its synthesis typically involves the condensation of appropriate aldehydes with benzimidazole derivatives, often utilizing base-catalyzed reactions in solvents such as ethanol or methanol under reflux conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various benzimidazole derivatives, including this compound. The compound has been investigated for its effectiveness against a range of microbial pathogens:

  • Staphylococcus aureus : Exhibits significant activity with minimum inhibitory concentrations (MIC) below 10 µg/mL.
  • Candida albicans : Demonstrates moderate antifungal activity, with MIC values ranging from 25 to 100 µg/mL.
  • Mycobacterium smegmatis : Shows promising results, indicating potential use against tuberculosis-related pathogens .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to affect cell cycle progression, leading to increased apoptosis in cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that it can inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against certain cancers .

The biological activity of this compound is attributed to several mechanisms:

  • Charge Transfer Complex Formation : The compound can form charge transfer complexes with various biological molecules, enhancing its interaction with cellular targets.
  • Biochemical Pathways : It is involved in pathways that convert triplet excitons into singlet states, which may contribute to its photodynamic effects in cancer therapy.
  • Receptor Interactions : Its amphoteric nature allows it to act as a receptor for anions and cations, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial efficacy of synthesized benzimidazoles, including analogs of this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some demonstrating potent effects against resistant strains like MRSA .

CompoundMIC (µg/mL)Activity Against
3ao< 1Staphylococcus aureus
3ad3.9–7.8Staphylococcus aureus
3at250Escherichia coli

Anticancer Studies

In another study focusing on the anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzimidazoles and styryl groups. Key methods include:

  • Catalytic One-Pot Synthesis : Lanthanum chloride (LaCl₃) catalyzes the condensation of o-phenylenediamine with cinnamic acid derivatives under reflux, yielding (E)-2-styrylbenzimidazoles with melting points of 201–203°C and IR spectra confirming C=C stretching (1,633 cm⁻¹) .
  • Alkylation Reactions : Using NaH in THF, ethyl bromoacetate reacts with (E)-2-styrylbenzimidazole to introduce the 2-methylallyl group, followed by crystallization for purification .
  • Green Chemistry Approaches : Nano-SiO₂ catalysts improve reaction efficiency (e.g., 85% yield) by reducing side products, as demonstrated in analogous benzimidazole syntheses .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (HPLC)Key Characterization Data
LaCl₃-Catalyzed CondensationLaCl₃, Ethanol78>95%IR: 1,633 cm⁻¹ (C=C), m.p. 201–203°C
Alkylation with NaHTHF, NaH6590%¹H NMR: δ 7.2–7.8 (styryl protons)
Nano-SiO₂-Assisted SynthesisSiO₂, Acetonitrile85*>98%**Data extrapolated from analogous compounds

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1,598 cm⁻¹, C=C at 1,633 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regioselectivity and stereochemistry. For example, styryl protons appear as doublets (δ 6.8–7.5, J = 16 Hz) , while methylallyl groups show δ 1.8–2.2 (CH₃) and 5.1–5.3 (allylic CH₂) .
  • HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-Ray Crystallography : Resolves E-isomer configuration via intermolecular C–H···O hydrogen bonds .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/FeaturesApplication Example
IR1,633 cm⁻¹ (C=C), 1,598 cm⁻¹ (C=N)Distinguishes styryl vs. alkyl substituents
¹H NMRδ 6.8–7.5 (styryl), δ 5.1–5.3 (allyl)Confirms E-configuration
X-RayC–H···O bonds (2.8–3.1 Å)Validates crystal packing

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological activity and binding mechanisms of this compound derivatives?

Methodological Answer:

  • Molecular Docking : TRPV1 antagonists like mavatrep (IC₅₀ = 4.6 nM) were designed by docking benzimidazole scaffolds into receptor pockets (PDB: 3J5P). Key interactions include π-π stacking with Tyr511 and hydrogen bonds with Arg557 .
  • DFT Calculations : Optimizes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the styryl moiety enhance electrophilicity, correlating with antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP <5 for blood-brain barrier penetration in antidepressant studies) .

Q. Table 3: Computational Insights for TRPV1 Antagonism

ParameterValue (Mavatrep)Relevance to Design
IC₅₀ (Capsaicin Antagonism)4.6 nMGuides lead optimization
Plasma ED₈₀ (Carrageenan Model)0.5 mg/kgInforms in vivo dosing
LogP3.8Balances solubility and membrane permeation

Q. What strategies are employed to resolve contradictions in biological activity data across different studies for benzimidazole derivatives?

Methodological Answer:

  • Meta-Analysis of SAR : Compare substituent effects. For example, 4-chloro substitution enhances antibacterial activity (MIC = 8 µg/mL against S. aureus), while 4-methoxy groups favor antidepressant effects (IC₅₀ = 12 µM in serotonin reuptake assays) .
  • Orthogonal Assays : Validate antimicrobial claims (e.g., MIC vs. time-kill assays) to distinguish bacteriostatic vs. bactericidal effects .
  • Structural Elucidation : Use X-ray/NMR to confirm stereochemical discrepancies. For instance, Z-isomers of styrylbenzimidazoles show 10-fold lower TRPV1 affinity than E-isomers .

Q. Table 4: Addressing Data Contradictions

DiscrepancyResolution StrategyExample Outcome
Variable Anticancer IC₅₀Standardize cell lines (e.g., MCF7 vs. HepG2)HepG2 sensitivity linked to CYP3A4 expression
Inconsistent MIC ValuesControl for solvent (DMSO ≤1% v/v)Ethanol solubilization reduces artifact

Q. What advanced functionalization techniques enable the diversification of this compound for targeted applications?

Methodological Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, improving water solubility for CNS-targeted antidepressants .
  • Suzuki-Miyaura Coupling : Attaches aryl boronic acids to the benzimidazole core, enabling fluorescence tagging for imaging studies .
  • Protecting Group Strategies : Tosyl groups facilitate regioselective alkylation at N1, avoiding N3 side reactions .

Q. Table 5: Functionalization Techniques

TechniqueApplication ExampleOutcome
CuAACTriazole-linked derivativesEnhanced BBB penetration (LogP reduced by 1.2)
Suzuki Coupling4-Fluorophenyl analogsFluorescence quantum yield = 0.45

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